molecular formula C26H40F2N2O4 B14773251 N-Boc-3,4-difluoro-L-phenylalanine DCHA

N-Boc-3,4-difluoro-L-phenylalanine DCHA

Cat. No.: B14773251
M. Wt: 482.6 g/mol
InChI Key: CDXJPBYGJBVRSP-UHFFFAOYSA-N
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Description

N-Boc-3,4-difluoro-L-phenylalanine DCHA is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,4-difluoro-L-phenylalanine DCHA typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3,4-difluoro-L-phenylalanine DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-3,4-difluoro-L-phenylalanine DCHA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3,4-difluoro-L-phenylalanine DCHA involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the phenyl ring. This can lead to improved pharmacokinetic properties and increased potency of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence the compound’s chemical and biological properties. This positioning can lead to distinct interactions with biological targets compared to other fluorinated phenylalanine derivatives .

Properties

Molecular Formula

C26H40F2N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2

InChI Key

CDXJPBYGJBVRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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